U-73122 is a potent and selective inhibitor of phospholipase C, specifically targeting phosphatidylinositol-specific phospholipases. It is widely used in research to study the role of phospholipase C in various cellular processes, particularly those involving calcium signaling and cellular stress responses. U-73122 is known for its ability to inhibit the hydrolysis of phosphatidylinositol 4,5-bisphosphate, leading to decreased production of inositol trisphosphate and subsequent calcium release from intracellular stores.
U-73122 was first characterized in the early 1990s and has since been utilized extensively in pharmacological studies. It is classified as a small organic molecule with specific activity against phospholipase C enzymes. The compound is available commercially from various suppliers, including Sigma-Aldrich and MedChemExpress, indicating its widespread acceptance in the scientific community for experimental applications .
The synthesis of U-73122 involves several chemical steps that typically include the formation of a maleimide group, which is crucial for its inhibitory action. While detailed synthetic routes are proprietary, the general approach includes:
U-73122 primarily functions through competitive inhibition of phospholipase C activity. Upon administration, it binds to the active site of the enzyme, preventing substrate access and subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate. Key reactions include:
The mechanism of action of U-73122 involves its binding to the phospholipase C enzyme, leading to:
Experimental data indicate that U-73122 can significantly attenuate calcium responses in various cell types, including neutrophils and epithelial cells .
U-73122 exhibits several notable physical and chemical properties:
These properties are crucial for its application in biological experiments where precise concentrations are necessary for effective inhibition.
U-73122 has a broad range of applications in scientific research:
U-73122 (1-[6-[[(17β)-3-Methoxyestra-1,3,5(10)-trien-17-yl]amino]hexyl]-1H-pyrrole-2,5-dione) is widely characterized as an inhibitor of receptor-coupled phospholipase C (PLC) activation. PLC enzymes hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), critical second messengers for calcium mobilization and protein kinase C (PKC) activation [1]. U-73122 specifically targets G protein-coupled receptor (GPCR)-mediated PLC activation by interfering with Gαq subunit interactions or directly binding PLC’s catalytic domain [4] [8]. In nodose ganglia neurons, U-73122 abolishes cholecystokinin (CCK)-induced calcium responses by disrupting PLC-dependent PIP2 hydrolysis, whereas its inactive analog U-73343 has no effect [4]. Similarly, in mouse oocytes, U-73122 (5–10 µM) reduces ethanol-induced activation rates by >80% by inhibiting PLC-γ-mediated IP3 production, thereby preventing calcium release from endoplasmic reticulum (ER) stores [8]. This confirms its role in blocking receptor-PLC coupling essential for downstream signal transduction.
Table 1: U-73122 Effects on Receptor-PLC Signaling Pathways
Cell Type | Stimulus | U-73122 Effect | Key Outcome |
---|---|---|---|
Nodose Neurons | CCK | Attenuated Ca2+ response | Disrupted PLC-dependent TRPV channel activation |
Mouse Oocytes | Fas Ligand | Reduced activation rate by 84% | Inhibited PLC-γ/IP3 pathway |
MG-63 Osteosarcoma | Basal activity | Decreased cell viability by 40–60% | Altered PLC isoform localization |
A431 Carcinoma | EGF-independent | Induced Hsp70 release | Non-PLC-mediated exocytosis |
Beyond PLC inhibition, U-73122 exhibits significant off-target effects on calcium homeostasis. In A431 carcinoma cells, U-73122 (1 µM) depletes intracellular calcium stores within 15 minutes, independent of PLC inhibition [3]. This occurs via direct inhibition of sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pumps, which fail to replenish ER calcium reserves [2] [4]. Depleted calcium stores trigger stress responses, including the release of Hsp70 chaperones—a process absent with U-73343 [3]. Similarly, in Physarum polycephalum plasmodium, U-73122 dysregulates contractile oscillations by depleting calcium stores, mimicking effects of SERCA inhibitors like thapsigargin [2]. These findings underscore U-73122’s PLC-independent disruption of calcium storage, complicating interpretations of its cellular effects.
U-73122 directly modulates calcium-release channels in the ER. In vagal afferent neurons, U-73122 potentiates RyR-mediated calcium release while inhibiting IP3R activation [4]. This dual modulation alters calcium oscillations:
In aging oocytes, Fas ligand activates PLC-γ to generate IP3, which opens IP3R channels. U-73122 (10 µM) blocks this pathway, reducing cytoplasmic calcium spikes by >75% and preventing CaMKII-mediated oocyte fragmentation [8]. Conversely, cytochrome c-induced calcium release (via mitochondrial pathways) is less affected, highlighting U-73122’s preferential targeting of IP3R over other calcium channels.
Table 2: U-73122 Modulation of Calcium-Release Channels
Channel Type | U-73122 Action | Calcium Dynamics Effect | Functional Consequence |
---|---|---|---|
IP3R | Competitive inhibition | Reduced ER Ca2+ efflux | Blocked oocyte aging and fragmentation |
RyR | Potentiation | Enhanced Ca2+ sparks | Disrupted contractile oscillations |
Voltage-Gated | Minimal effect | Unaltered depolarization response | N/A |
U-73122’s maleimide group enables covalent modification of cysteine thiols in proteins, leading to off-target enzyme inhibition. In human osteoblasts, low-dose U-73122 (2–5 µM) relocalizes PLC-β and PLC-γ isoforms from the plasma membrane to the endoplasmic reticulum without altering transcriptional levels [6]. This redistribution is attributed to thiol alkylation in:
In MG-63 osteosarcoma cells, U-73122 alters PLC-δ1 and PLC-ε subcellular distribution, correlating with reduced cell viability. Crucially, these effects persist after U-73122 washout, confirming irreversible covalent modification [5] [6]. This thiol reactivity expands U-73122’s impact beyond PLCs to redox-regulated enzymes, necessitating cautious interpretation of pharmacological studies.
Concluding Remarks
U-73122 remains a pharmacologically complex tool compound. While it effectively uncouples receptor-mediated PLC activation, its off-target inhibition of SERCA pumps, modulation of IP3R/RyR channels, and covalent thiol modification significantly alter calcium dynamics and enzyme function. Researchers must employ rigorous controls (e.g., U-73343) and complementary approaches (e.g., genetic PLC knockdown) to isolate specific signaling effects when utilizing this inhibitor.
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7